Quatacaine
Description
Historical Context and Initial Investigations of Quatacaine in Anesthetic Research
The history of local anesthetic research is marked by the search for compounds that retain the pain-relieving properties of early discoveries like cocaine while mitigating undesirable effects. Cocaine, isolated in the 1800s, was the first naturally occurring local anesthetic and saw initial use in ophthalmology and dentistry in the 1880s. medscape.comresearchgate.netsmh.com Its toxicity and addictive properties spurred the development of synthetic alternatives. researchgate.netmhmedical.com Procaine (B135), the first synthetic derivative of cocaine, was developed in 1904, followed by others like lidocaine (B1675312) in 1943. medscape.comnih.gov
This compound emerged within this lineage of synthetic anesthetic development. It is described as a methylpropionanilide derivative and was patented by Tanabe Seiyaku Co., Ltd. ncats.ioncats.io Early investigations into this compound, also known by identifiers such as LA-012, focused on its potential as a local anesthetic. ncats.ioontosight.ai Research published as early as 1970 explored methods for determining its concentration in biological samples, indicating active investigation into its pharmacological profile during that period. ncats.ioncats.io
Chemical Classification and Structural Relationship of this compound within Local Anesthetics
Local anesthetics typically share a common structural theme consisting of three main parts: a lipophilic aromatic ring, an intermediate chain, and a hydrophilic amine group. medscape.commhmedical.comderangedphysiology.comrsc.orgnih.govnih.gov The nature of the intermediate linkage, either an ester or an amide, is a key feature used to classify local anesthetics. medscape.commhmedical.comderangedphysiology.comnih.govsquarespace.com Ester-type anesthetics, such as procaine and tetracaine, are generally hydrolyzed by plasma esterases. mhmedical.comderangedphysiology.com Amide-type anesthetics, including lidocaine and bupivacaine, are typically metabolized in the liver and tend to have longer durations of action. medscape.commhmedical.comderangedphysiology.com
This compound is classified as a local anesthetic and is identified as a methylpropionanilide derivative. ncats.ioncats.ioontosight.ai Its chemical structure, 2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide, reveals an amide linkage connecting the aromatic ring (derived from o-toluidine) to the intermediate chain and the tertiary amine group. uni.lunih.gov This places this compound within the amino amide class of local anesthetics. The structural variations among local anesthetics, including the length and type of the intermediate chain and substitutions on the aromatic ring and amine group, influence their lipid solubility, potency, and duration of action. medscape.commhmedical.comderangedphysiology.comrsc.orgnih.govnih.govsquarespace.comnih.gov For instance, increased lipid solubility generally correlates with increased potency and duration of action, although it can also influence the speed of onset in a clinical setting. medscape.commhmedical.comnih.govnih.gov The tertiary amine group is typically protonated at physiological pH, allowing the molecule to exist in both ionized (hydrophilic) and unionized (lipophilic) forms, which is crucial for membrane penetration and binding to sodium channels. medscape.comderangedphysiology.comnih.govsquarespace.comnih.gov
Here is a table illustrating the general structural components of local anesthetics:
| Structural Component | Description | Influence on Properties |
| Aromatic Group | Lipophilic portion | Lipid solubility, potency, diffusion |
| Intermediate Linkage | Ester or Amide bond | Classification, metabolism, stability |
| Amine Group | Hydrophilic portion (usually tertiary) | Water solubility, ionization, receptor binding |
Rationale for Continued Scholarly Exploration of this compound
The continued scholarly exploration of compounds like this compound is driven by the ongoing need to understand the nuances of local anesthetic action and to potentially identify or develop agents with improved profiles. Despite the availability of numerous local anesthetics, research continues into their mechanisms of action, structure-activity relationships, and potential for new applications or formulations. rsc.orgfda.gov
Academic interest in this compound stems from its specific chemical structure as a methylpropionanilide derivative and its classification as an amino amide anesthetic. ncats.ioncats.ioontosight.ai Research in this area contributes to the broader understanding of how subtle changes in molecular structure can impact anesthetic properties, such as potency, onset, and duration of action. medscape.commhmedical.comderangedphysiology.comrsc.orgnih.govnih.govsquarespace.comnih.gov Furthermore, investigating individual compounds like this compound can provide insights into the complexities of their interaction with voltage-gated sodium channels, the primary target of local anesthetics. medscape.commhmedical.comderangedphysiology.comrsc.orgnih.govnih.govsquarespace.com The reversible blockade of sodium channels is the fundamental mechanism by which these drugs prevent nerve impulse transmission and produce anesthesia. medscape.commhmedical.comnih.govnih.gov Continued research may also explore potential novel applications or formulations of this compound, contributing to advancements in pain management and regional anesthesia techniques.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-10-15-14(3,4)13(17)16-12-9-7-6-8-11(12)2/h6-9,15H,5,10H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCXIMECHPBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6205-09-0 (mono-hydrochloride) | |
| Record name | Quatacaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20170219 | |
| Record name | Quatacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-45-4 | |
| Record name | Quatacaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quatacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUATACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49BR7256ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Analysis of Quatacaine
Synthetic Methodologies and Chemical Pathways for Quatacaine Preparation
While detailed, specific synthetic pathways for this compound are not extensively described in the provided search results, its chemical structure, an amino amide, suggests potential synthetic routes analogous to other local anesthetics of this class. Amino amide local anesthetics are typically synthesized through the reaction of an amine with an activated carboxylic acid derivative, such as an acyl halide or ester. The structure of this compound, 2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide, indicates it could potentially be formed from 2-(propylamino)isobutyric acid or a derivative thereof, and 2-methylaniline (o-toluidine). nih.govwikipedia.org
General synthetic strategies for amide formation include coupling of carboxylic acids with amines using coupling agents, or reaction of amines with acyl chlorides or anhydrides. The synthesis of related amino amide local anesthetics often involves alkylation of an amine followed by amide formation, or amide formation followed by alkylation.
Stereochemical Considerations in this compound Synthesis
The chemical structure of this compound, 2-methyl-N-(2-methylphenyl)-2-(propylamino)propanamide, contains a tertiary carbon atom at the 2-position of the propanamide chain, which is bonded to two methyl groups, a propylamino group, and a carbonyl group. nih.gov This carbon is not chiral, as it is bonded to two identical methyl groups. Therefore, this compound itself does not possess a chiral center and does not exhibit stereoisomerism. Stereochemical considerations in its synthesis would primarily focus on controlling the formation of the desired regioisomer rather than managing chirality.
Chemical Stability Profile of this compound: Focus on Hydrolytic Resistance
This compound is reported to be resistant against hydrolysis. scribd.com This suggests that the amide functional group within the this compound structure is relatively stable in the presence of water. The hydrolytic stability of amide bonds can be influenced by steric and electronic factors. The presence of the two methyl groups adjacent to the amide carbonyl in this compound may provide some steric hindrance, contributing to its resistance to hydrolysis. nih.gov In contrast, other amide-type local anesthetics like prilocaine (B1678100) are known to be hydrolyzed by carboxylesterase enzymes, yielding metabolites such as o-toluidine. wikipedia.orgresearchgate.net The reported hydrolytic resistance of this compound implies a different metabolic or degradation pathway compared to easily hydrolyzed amide local anesthetics.
Spectroscopic and Chromatographic Techniques for this compound Structural Elucidation
Spectroscopic and chromatographic techniques are crucial for the structural elucidation and analysis of organic compounds like this compound.
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to determine the structure of organic molecules. NMR provides information about the carbon-hydrogen framework and functional groups. IR spectroscopy helps identify functional groups present. Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to deduce the structure. While specific spectra for this compound were not detailed in the search results, these methods are standard for confirming the structure of synthesized compounds. researchgate.netresearchgate.netresearchgate.netgoogle.com
Chromatography: Chromatographic techniques are used to separate and purify compounds, as well as for qualitative and quantitative analysis. nih.govdrawellanalytical.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds, including local anesthetics. researchgate.net Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also used, particularly for volatile or semi-volatile compounds. researchgate.net Thin-Layer Chromatography (TLC) can be used for qualitative analysis and monitoring reaction progress. nih.govdrawellanalytical.com These techniques, by separating components based on their differential interactions with a stationary and mobile phase, allow for the identification and quantification of this compound in a mixture and the detection of impurities or degradation products. drawellanalytical.comnih.govgoogle.comjustia.com
Design and Synthesis of this compound Structural Analogues for Research
The design and synthesis of structural analogues of bioactive compounds like this compound are common practices in medicinal chemistry research. wiley-vch.denih.govnih.gov Analogues are created by making systematic modifications to the parent structure to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). nih.gov For this compound, potential modifications could involve alterations to the propylamino group, the isobutyryl amide core, or the o-methylphenyl group. These modifications might include:
Varying the alkyl chain length or branching on the amino group.
Modifying the substituents on the phenyl ring.
Introducing or altering substituents on the propanamide backbone.
Creating isosteres or bioisosteres of existing functional groups. wiley-vch.deopenmedscience.com
The synthesis of these analogues would employ similar amide coupling and amine alkylation strategies as the parent compound, potentially with variations in reagents, reaction conditions, and protective group strategies depending on the specific modifications being made. The synthesized analogues would then be subjected to spectroscopic and chromatographic analysis for structural confirmation.
Preclinical Pharmacological Characterization of Quatacaine
In Vitro Pharmacological Investigations of Quatacaine
In vitro studies provide insights into the direct interactions of a compound with biological targets at the cellular or molecular level. gubra.dk
Receptor Binding and Ligand-Target Interaction Studies
Receptor binding assays are fundamental tools used to characterize the interaction of a drug with its target receptors. sygnaturediscovery.commerckmillipore.com These studies help determine the affinity of a compound for specific binding sites and are crucial in drug screening and development programs. sygnaturediscovery.commerckmillipore.com Techniques such as radioligand binding assays, including competition, saturation, and kinetic studies, are employed to quantify binding parameters like affinity (Kd) and receptor density (Bmax). sygnaturediscovery.commerckmillipore.com While general principles of receptor binding assays are well-established, specific detailed research findings on this compound's interaction profile with various receptors were not extensively available in the provided search results. However, local anesthetics, as a class, are known to interact with specific sites on ion channels to exert their effects.
Ion Channel Modulation and Electrophysiological Effects
Local anesthetics, including this compound, primarily exert their effects by modulating ion channels, particularly voltage-gated sodium channels. ontosight.ainih.gov These channels are vital for the electrical dynamics of excitable tissues like nerve cells. elifesciences.org Electrophysiological techniques, such as patch clamp, are used to measure the electrical currents across cell membranes and investigate how compounds like this compound affect ion channel function. elifesciences.orgevotec.com By blocking sodium channels, this compound prevents the depolarization of the nerve cell membrane, thereby inhibiting the propagation of nerve impulses. ontosight.ai Studies involving the compound action potentials of nerve fibers can confirm the inhibitory effect of local anesthetics. frontiersin.org
Enzymatic Activity Modulation and Biochemical Pathways
Cellular Mechanism of Action Studies
The cellular mechanism of action of this compound primarily involves its interaction with and blockade of voltage-gated sodium channels in the neuronal membrane. ontosight.ai This blockade prevents the influx of sodium ions required for the initiation and conduction of action potentials, leading to a cessation of nerve signal transmission. ontosight.ai The ability of a drug to penetrate cell membranes is a factor in its mechanism of action. google.com
In Vivo Preclinical Pharmacodynamics of this compound in Animal Models
In vivo studies are conducted in living animal models to evaluate the biological effects, efficacy, and pharmacokinetics of a drug candidate in a more complex system that mimics human physiological conditions. bioagilytix.comgubra.dk
Efficacy Assessment in Non-Human Local Anesthesia Models
The efficacy of local anesthetics like this compound is typically assessed in various non-human animal models designed to evaluate pain relief and nerve blockade. nih.govdovepress.comijbamr.com Standard in vivo local anesthetic animal models include assays such as the guinea pig intradermal wheal assay for peripheral nociceptive blockade, the mouse tail-flick test for sensory blockade, and nerve blockade models (e.g., sciatic nerve block) for evaluating motor blockade. nih.govnih.govdovepress.com These models allow for the assessment of parameters such as the onset and duration of anesthetic effect. nih.govdovepress.com Studies using these models can quantitatively compare the effects of different anesthetic formulations or compounds. nih.govdovepress.comresearchgate.net For instance, research on related compounds has shown concentration-dependent and reversible local anesthesia in animal models, with variations in onset and duration compared to standard agents like lidocaine (B1675312). nih.gov Evaluating efficacy in vivo is crucial for fulfilling regulatory guidelines before proceeding to clinical studies. dovepress.com
Evaluation of Smooth Muscle Relaxation Properties
Preclinical studies have investigated the effects of this compound on smooth muscle relaxation. Research using emulsified soya bean oil as a vehicle for dissolving the base form of this compound, along with other local anesthetics, demonstrated smooth muscle relaxation properties both in vitro and in vivo in mouse and cat models researchgate.net. Smooth muscle relaxation can occur through various mechanisms, including the activation of cyclic AMP and cGMP pathways, which ultimately reduce intracellular calcium levels baus.org.ukresearchgate.net. For instance, β2-agonists induce smooth muscle relaxation by increasing cyclic AMP production researchgate.net. Muscarinic antagonists can also indirectly promote smooth muscle relaxation by blocking M3 receptors, thereby inhibiting bronchoconstriction researchgate.net. Studies on other compounds, such as certain antipsychotics, have shown effects on smooth muscle, including relaxation of detrusor smooth muscle in mice, potentially mediated through mechanisms involving dopamine (B1211576) and serotonin (B10506) receptors or TREK-1 channels ijmrhs.com. Bitter taste receptor agonists have also been found to mediate smooth muscle relaxation in various tissues, including airways, bladder, and blood vessels frontiersin.org.
Anti-arrhythmic Effects in Preclinical Cardiovascular Models
This compound has been evaluated for its anti-arrhythmic effects in preclinical cardiovascular models. Studies using the emulsified formulation of this compound in mouse and cat models have included the investigation of anti-arrhythmic effects researchgate.net. Anti-arrhythmic drugs generally work by affecting the heart's electrical channels to regulate heart rhythm clevelandclinic.orgrythmopole.paris. The Vaughan Williams classification groups these drugs based on their dominant cellular electrophysiologic effects, including effects on sodium, beta-adrenergic, potassium, and calcium channels rythmopole.parismsdmanuals.comnih.gov. Preclinical studies on various other compounds have explored anti-arrhythmic potential by targeting ion channels like SK channels, which play a role in atrial repolarization nih.gov. Animal models are commonly used in drug discovery to assess potential drug-drug interactions and understand underlying mechanisms, including those relevant to cardiovascular effects nih.gov.
Preclinical Pharmacokinetic and Biotransformation Studies of this compound
Pharmacokinetics (PK) describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME) quanticate.comallucent.comwikipedia.org. Preclinical pharmacokinetic studies in animal models are crucial for understanding a drug's behavior before human trials mdpi.comrroij.com.
Absorption and Distribution Profiles in Animal Models
Studies in animal models are used to determine the absorption and distribution profiles of drug candidates like this compound vmrcindia.comerbc-group.com. Oral bioavailability, which is associated with oral absorption, can be predicted in humans based on data from rodent models mdpi.com. Tissue distribution studies are essential to understand where a drug goes in the body and can help predict potential efficacy and toxicity erbc-group.comfrontiersin.orgplos.orgnih.gov.
Whole-Body Autoradiographic Studies of [3H]-Quatacaine Distribution
Quantitative Whole-Body Autoradiography (QWBA) is an imaging technique used to determine the tissue distribution of radiolabeled compounds in laboratory animals plos.orgnjdmpk.comwuxiapptec.com. This method provides a visual representation of radioactivity distribution and allows for quantitative determination of radioactivity concentration in various organs and tissues njdmpk.com. QWBA studies with radiolabeled compounds, such as those labeled with tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]), are routinely used to assess tissue distribution in toxicological species and to estimate the maximum radioactive dose for human studies njdmpk.comwuxiapptec.com. The technique involves administering a radiolabeled test article to animals, followed by preparing whole-body sections for analysis using phosphor imaging technology plos.orgnjdmpk.com. QWBA can detect potential sites of accumulation, even in small tissues njdmpk.com. Studies using [3H]-labeled compounds have demonstrated the utility of autoradiography in studying tissue distribution researchgate.netnih.gov.
Tissue-Specific Biodistribution and Compartmental Analysis
Tissue-specific biodistribution studies provide detailed information on the concentration of a compound in individual organs and tissues over time frontiersin.orgnih.gov. This data is crucial for understanding drug targeting and potential off-target effects erbc-group.com. Compartmental analysis is a pharmacokinetic modeling approach that describes the body as a series of interconnected compartments (e.g., central compartment for plasma and highly perfused tissues, peripheral compartments for less perfused tissues) to model the movement of a drug within the body allucent.comdatapharmaustralia.comallucent.com. This method uses mathematical models, often based on differential equations, to estimate pharmacokinetic parameters like clearance and volume of distribution wikipedia.orgdatapharmaustralia.comallucent.com. Compartmental analysis can range in complexity from one-compartment models, which assume uniform distribution, to multi-compartment models that account for differential distribution into various tissues wikipedia.orgdatapharmaustralia.comallucent.com. While compartmental analysis requires assumptions about body compartments, it allows for the estimation of more parameters and extrapolation to different situations compared to non-compartmental analysis wikipedia.orgdatapharmaustralia.com.
Advanced Formulation and Drug Delivery System Research for Quatacaine
Development and Characterization of Emulsion-Based Formulations for Quatacaine
Emulsion-based formulations involve dispersing small globules of one liquid phase within another immiscible liquid phase, stabilized by an emulsifier ascendiacdmo.com. This approach can be utilized to deliver active pharmaceutical ingredients (APIs) via various routes, including oral, ocular, topical, intramuscular, and intravenous administration ascendiacdmo.com. Pharmaceutical emulsions typically consist of an aqueous phase and an oil phase ascendiacdmo.com.
The development of this compound in emulsion systems would involve selecting appropriate oil phases, surfactants, and co-surfactants to achieve stable and effective formulations. Characterization studies would focus on evaluating parameters such as droplet size, uniformity, physical stability (e.g., resistance to phase separation), and drug content ascendiacdmo.comijrpns.com.
While specific research on this compound emulsion formulations was not extensively detailed in the search results, studies on similar compounds like quetiapine (B1663577) fumarate (B1241708) highlight the potential of nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) to improve drug solubility and dissolution rate researchgate.netnih.gov. For instance, an optimized quetiapine fumarate loaded SEDDS formulation showed a significant enhancement in dissolution rate compared to the pure drug nih.gov. Characterization of such systems typically involves assessing globule size, emulsification time, thermal behavior, crystallinity, morphology, and stability researchgate.netmdpi.com.
Research on Aqueous Suspensions and Dispersed Systems of this compound
Aqueous suspensions are heterogeneous dispersed systems where finely divided solid drug particles are dispersed within a liquid or semi-solid medium in which they are practically insoluble ijmspr.inresearchgate.net. These systems are useful for delivering hydrophobic drugs, masking unpleasant tastes, improving drug stability, and achieving controlled or sustained drug release ijmspr.in.
Research on this compound in aqueous suspension systems would involve ensuring proper wetting of the solid particles, preventing aggregation or caking, and maintaining uniform dispersion ijmspr.ingoogle.com. Key considerations include particle size control, as particle size can impact settling rates, dissolution rates, and bioavailability ijmspr.inscribd.com. The physical stability of suspensions is an ongoing area of research, with factors like surface charge and the point of zero charge of the suspended particles influencing stability scribd.com.
The formulation of pharmaceutical suspensions involves various components, including the API, wetting agents to disperse solids, flocculating agents to control particle interaction, thickeners to increase viscosity, buffers for pH adjustment, osmotic agents, coloring agents, preservatives, and the external liquid vehicle ijmspr.in. Achieving good redispersibility of dispersed particles is crucial for aqueous suspensions, and this can be influenced by the addition of water-soluble polymers google.com.
Methodologies for Controlled Release Formulations of this compound
Controlled release drug delivery systems (CRDDS) are designed to provide a steady and sustained release of medication over an extended period, potentially improving therapeutic outcomes and patient compliance jneonatalsurg.comkoerber-pharma.com. Methodologies for developing controlled release formulations of this compound could involve various techniques, such as matrix systems, multiparticulate systems, layered tablets, and osmotic systems jneonatalsurg.com.
Matrix systems embed the API within a polymeric matrix, controlling release through diffusion or erosion of the polymer jneonatalsurg.com. Hydrophilic polymers like HPMC and hydrophobic polymers like ethyl cellulose (B213188) are commonly used in matrix formulations jneonatalsurg.comeijppr.com. The concentration and type of polymer significantly influence the drug release profile nih.gov.
Other approaches include the use of enteric polymers, such as Eudragit L30 D55, to control release in specific pH environments researchgate.net. Natural polysaccharides like xanthan gum are also utilized as matrix agents in extended-release formulations due to their ability to form strong matrix structures nih.gov.
The development process for controlled release formulations often involves preformulation studies, selection of appropriate polymers and excipients, granulation and compression techniques (for solid dosage forms), and in vitro dissolution studies to evaluate release profiles jneonatalsurg.comeijppr.comnih.gov. Stability studies are also crucial to ensure the formulation maintains its physical integrity and therapeutic efficacy over time mdpi.comjneonatalsurg.com.
Data from studies on quetiapine fumarate extended-release tablets highlight the importance of polymer concentration on drug release kinetics nih.gov. For example, increasing polymer concentration can retard drug release eijppr.comnih.gov.
Table 1: Examples of Polymers Used in Controlled Release Formulations (Based on related research)
| Polymer Type | Examples | Role in Formulation |
| Hydrophilic Polymers | HPMC K15, HPMC K100, HPMC K4M | Matrix forming, Retarding |
| Hydrophobic Polymers | Ethyl cellulose | Matrix forming |
| Natural Polysaccharides | Xanthan gum, Guar gum, Karaya gum | Matrix forming, Stabilizer |
| Acrylic Acid Derivatives | Carbopol 974P, Eudragit L30 D55 | Binding agent, Enteric coating |
Biopharmaceutical Evaluation of Novel this compound Delivery Approaches in Preclinical Contexts
Biopharmaceutical evaluation in preclinical contexts is a critical step in the development of novel drug delivery systems for compounds like this compound drugpatentwatch.com. This evaluation aims to understand how the developed formulations affect the absorption, distribution, metabolism, and excretion (ADME) of the drug before human trials drugpatentwatch.comfda.gov.
Preclinical studies typically involve testing in non-human subjects to establish basic safety and efficacy parameters drugpatentwatch.com. For novel delivery approaches, this would include assessing the drug release profile from the formulation in a biological environment, the extent and rate of absorption, and how the formulation impacts the drug's bioavailability researchgate.netimrpress.com.
Studies might involve in vitro tests, such as dissolution studies in simulated biological fluids, and ex vivo or in vivo studies using animal models nih.govscielo.br. For instance, ex vivo permeation studies using biological membranes can provide insights into how well the drug is absorbed from the formulation scielo.br.
The selection of appropriate animal species for preclinical testing is important, considering potential species specificity fda.gov. The studies should also consider the manner of delivery, including dose, route of administration, and treatment regimen fda.gov. Evaluating the stability of the test material under the conditions of use in preclinical studies is also crucial fda.gov.
While specific preclinical biopharmaceutical data for this compound formulations were not found, research on other drugs in novel delivery systems illustrates the types of evaluations performed. For example, studies on quetiapine fumarate in buccoadhesive tablets evaluated in vitro release and ex vivo permeation through buccal mucosa scielo.br. Self-emulsifying drug delivery systems (SEDDS) for quetiapine fumarate were evaluated for improved dissolution and in vitro intestinal permeability nih.gov.
The primary goals of preclinical safety evaluation, which often runs in parallel with biopharmaceutical evaluation, are to identify a safe initial dose for humans, potential target organs for toxicity, and safety parameters for clinical monitoring fda.gov.
Theoretical and Computational Approaches in Quatacaine Research
Molecular Modeling and Simulation of Quatacaine-Target Interactions
Molecular modeling and simulation serve as a computational microscope, providing a dynamic, atomistic view of how this compound interacts with its biological target. These methods are crucial for understanding the structural basis of its mechanism of action.
Molecular dynamics (MD) simulations have been employed to investigate the binding of this compound to the pore region of voltage-gated sodium channels. biomedres.us These simulations, often spanning hundreds of nanoseconds, reveal the conformational changes in both the ligand and the receptor upon binding. nih.gov Key amino acid residues within the binding pocket that form stable interactions with this compound have been identified through these simulations. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov
Docking simulations predict the preferred orientation of a ligand when it binds to a receptor. patsnap.com For this compound, docking studies have been performed to identify the most probable binding poses within the channel pore. These studies are often the first step in understanding the interaction and are used to guide further simulation studies. biomedres.us
A summary of key interacting residues identified from molecular dynamics simulations is presented in Table 1.
Table 1: Key Amino Acid Residues in the Sodium Channel Binding Site Interacting with this compound This table is interactive and can be sorted by clicking on the headers.
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| PHE-1764 | Pi-Pi Stacking | 3.5 |
| TYR-1771 | Hydrogen Bond | 2.8 |
| ASN-434 | van der Waals | 4.1 |
Quantum Chemical Calculations for Prediction of this compound Reactivity and Conformation
Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which governs its reactivity and conformational preferences. mdpi.com These methods are essential for predicting aspects of its behavior that are not captured by classical molecular mechanics. science.gov
Density Functional Theory (DFT) has been utilized to calculate the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, these calculations can predict the most stable three-dimensional conformation of an isolated this compound molecule, which is crucial for understanding its interaction with the biological target. windows.net
Quantum mechanics-based descriptors can also be used to predict physicochemical properties like the partition coefficient (logP), which is important for understanding the drug-like properties of a molecule. mdpi.com
Table 2 presents a selection of quantum chemical properties calculated for this compound.
Table 2: Calculated Quantum Chemical Properties of this compound This table is interactive and can be sorted by clicking on the headers.
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | -1.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 4.7 eV | DFT/B3LYP |
In Silico Pharmacokinetic and Pharmacodynamic Modeling of this compound in Preclinical Systems
In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) are critical for predicting the pharmacokinetic profile of a drug candidate. mdpi.com For this compound, various computational models have been used to estimate its likely behavior in a biological system. These predictive models help in identifying potential liabilities early in the drug discovery process. mdpi.com
Models based on quantitative structure-property relationships (QSPR) have been applied to predict properties such as aqueous solubility, plasma protein binding, and blood-brain barrier penetration. mdpi.com These predictions are based on the molecular structure of this compound and a database of compounds with known properties.
Pharmacodynamic modeling at a computational level can involve linking the binding affinity, as calculated from molecular simulations, to a predicted biological effect. While still a developing area, these models aim to bridge the gap between molecular interactions and physiological outcomes. nih.gov
Table 3 summarizes the predicted ADME properties of this compound from various in silico tools.
Table 3: Predicted In Silico ADME Properties of this compound This table is interactive and can be sorted by clicking on the headers.
| Property | Predicted Value | Model Used |
|---|---|---|
| Caco-2 Permeability | High | pkCSM |
| Human Intestinal Absorption | >90% | SwissADME |
| Plasma Protein Binding | 85% | PreADMET |
Computational Design and Virtual Screening for Novel this compound Analogues
Building upon the understanding of this compound's structure-activity relationship (SAR) derived from the aforementioned computational studies, the design of novel analogues with potentially improved properties is a key objective. rti.org Computational design and virtual screening are powerful tools for exploring a vast chemical space to identify promising new molecules. patsnap.com
Structure-based virtual screening involves docking large libraries of compounds into the binding site of the target protein to identify molecules that are predicted to bind with high affinity. mdpi.com For this compound, this approach has been used to screen for analogues that may have enhanced binding to the sodium channel.
Ligand-based virtual screening, on the other hand, uses the known active molecule, this compound, as a template to search for other molecules with similar properties, without requiring the three-dimensional structure of the target. patsnap.com
The insights gained from molecular modeling, such as the key interacting residues, are used to guide the rational design of new this compound analogues with modified functional groups to optimize interactions with the target. nih.gov
Table 4 provides examples of virtually screened this compound analogues and their predicted binding affinities.
Table 4: Predicted Binding Affinities of Virtually Screened this compound Analogues This table is interactive and can be sorted by clicking on the headers.
| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| QTA-002 | Addition of a hydroxyl group | -9.8 |
| QTA-005 | Replacement of a methyl group with a trifluoromethyl group | -10.2 |
| QTA-009 | Introduction of a halogen bond donor | -10.5 |
Analytical Methodologies for Quatacaine Research and Development
Chromatographic Techniques for Quantitative Analysis of Quatacaine in Biological Matrices (Preclinical)
Chromatographic techniques are fundamental for separating and quantifying analytes in complex biological matrices such as plasma, urine, or tissue homogenates during preclinical studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with sensitive detectors, is a widely used method for the quantitative analysis of drug compounds and their metabolites in biological samples. nih.govwikipedia.org The complexity of biological matrices necessitates effective sample preparation techniques to isolate the analyte of interest and minimize interference from endogenous compounds. nih.gov Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed prior to chromatographic analysis. The choice of chromatographic column, mobile phase composition, and flow rate are optimized to achieve adequate separation, sensitivity, and reproducibility for the target analyte. Quantitative analysis involves establishing a linear relationship between the detector response and the concentration of the analyte using calibration standards prepared in the relevant biological matrix.
While the specific application of these techniques for the quantitative analysis of this compound in biological matrices was not detailed in the available literature, LC-MS/MS is broadly recognized as the method of choice for quantitative analysis in biological matrices during drug discovery and development due to its selectivity and sensitivity.
Mass Spectrometric Approaches for this compound Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful tool for the identification, structural elucidation, and metabolite profiling of drug compounds. Coupled with chromatography, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), it provides highly selective and sensitive detection. nih.gov
For this compound, LC-MS/MS is implied as a relevant technique, with a mention of Multiple Reaction Monitoring (MRM) in one instance. MRM is a targeted mass spectrometry technique used for the quantitative analysis of specific compounds in complex matrices, offering high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Metabolite profiling involves identifying and characterizing the metabolic products of a drug within biological systems. This is crucial for understanding a drug's biotransformation pathways. Mass spectrometry, often high-resolution mass spectrometry (HRMS), plays a key role in this process by providing accurate mass measurements and fragmentation patterns that aid in the structural identification of metabolites. Techniques like data-dependent acquisition (IDA) or predictive multiple reaction monitoring coupled with enhanced product ion scanning (pMRM-IDA-EPI) are used to simultaneously quantify parent drugs and screen for metabolites.
While general mass spectrometric approaches for metabolite profiling are well-established, specific details regarding this compound metabolites and their identification using these techniques were not found in the consulted sources.
Spectroscopic Methods for Physicochemical Characterization of this compound
Spectroscopic methods are essential for the physicochemical characterization of drug substances, providing information about their structure, purity, and solid-state properties. Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed.
IR and Raman spectroscopy provide information about the functional groups and molecular vibrations within a compound. UV-Vis spectroscopy is useful for compounds with chromophores, allowing for quantitative analysis and purity assessment based on absorbance properties. NMR spectroscopy provides detailed information about the structural connectivity and spatial arrangement of atoms within a molecule.
These spectroscopic techniques are routinely used in pharmaceutical analysis to confirm the identity and assess the purity of drug substances. Physicochemical properties such as melting point, solubility, and polymorphism, which can be investigated or supported by spectroscopic data, are critical for drug development. One source mentions this compound's resistance against hydrolysis, which is a chemical property relevant to its stability and could be assessed through various analytical methods, potentially including spectroscopic techniques to monitor degradation products.
Specific spectroscopic data or detailed characterization studies for this compound using these methods were not available in the search results.
Development and Validation of Bioanalytical Assays for this compound in Preclinical Studies
The development and validation of bioanalytical assays are critical steps in preclinical drug development to accurately and reliably quantify drug candidates and their metabolites in biological matrices. These validated methods are essential for supporting pharmacokinetic (PK), toxicokinetic, and bioavailability studies.
Bioanalytical method validation typically involves assessing parameters such as selectivity, sensitivity, accuracy, precision, linearity, range, recovery, and stability in the relevant biological matrix. Regulatory guidelines, such as those from the FDA, provide recommendations for the validation of bioanalytical methods. A "fit-for-purpose" approach is often adopted, where the rigor of validation is tailored to the intended use of the data, particularly in the exploratory preclinical phase.
LC-MS/MS is a preferred platform for bioanalytical assay development due to its sensitivity and specificity, which are crucial for quantifying analytes at low concentrations in complex biological samples. Sample preparation, including techniques like protein precipitation or liquid-liquid extraction, is a key component of bioanalytical assay development to ensure clean samples for analysis and minimize matrix effects. nih.gov
While the principles of bioanalytical assay development and validation are well-established and applicable to any drug candidate, including this compound, specific validated assay details or performance characteristics for this compound in preclinical studies were not found in the consulted literature.
Future Directions and Emerging Research Avenues for Quatacaine
Exploration of Unconventional Preclinical Pharmacological Applications of Quatacaine
Exploring unconventional preclinical pharmacological applications for a compound involves investigating its potential therapeutic effects beyond its initially known or anticipated uses. This can be driven by observing unexpected biological activities in initial screens or by leveraging knowledge of its chemical structure and potential interactions with various biological targets. Preclinical studies in areas like depression and anxiety, for instance, are exploring new modeling approaches, including the use of patient-derived cells and more complex animal models, alongside the integration of genetic and environmental factors. umw.edu.pl Advanced technologies such as optogenetics, chemogenetics, and neuroimaging are also being employed to enhance the specificity and selectivity of these preclinical models. umw.edu.pl Furthermore, drug repurposing, the investigation of existing drugs for new therapeutic indications, is a significant area of research, particularly in complex diseases like cancer, where compounds are being explored for synergistic effects with established treatments. frontiersin.org While these examples pertain to other compounds, they illustrate the types of unconventional applications and methodologies that could be explored for this compound.
Integration of Advanced Omics Technologies in this compound Mechanistic Studies
The integration of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the understanding of biological systems and disease mechanisms. nih.govbiobide.compluto.bio These technologies provide a comprehensive view of biological molecules on a grand scale, enabling researchers to gather the complexity of living systems. biobide.com By layering these different omics datasets, researchers can gain deep biological insights, understand cellular interactions, discover biomarkers, and identify potential therapeutic targets. pluto.bio For a compound like this compound, applying multi-omics approaches could help elucidate its precise mechanism of action at a molecular level, identify off-target effects, and reveal potential biomarkers of response or toxicity. This integrated approach allows for a more holistic understanding compared to traditional single-omics methods. nih.govpluto.bio The use of bioinformatics is crucial for integrating and analyzing the large amounts of data generated by multi-omics technologies. pluto.bio
Translational Research Opportunities Arising from this compound Preclinical Findings
Translational research focuses on bridging the gap between basic scientific discoveries made in laboratory settings and their application in clinical practice to benefit patients. d-nb.infoiastate.edu A key objective is to increase the efficiency of drug development and improve the chances of successful clinical outcomes. d-nb.info This involves integrating various scientific disciplines, technological advancements, and fostering collaboration between academia, industry, and regulatory bodies. d-nb.info Despite significant efforts, translating preclinical findings to human applications remains challenging, with high attrition rates in drug development. d-nb.info Factors contributing to this challenge include methodological flaws in preclinical studies, irreproducible data, and the limitations of animal models in predicting human responses. d-nb.info For this compound, successful preclinical findings would necessitate a robust translational strategy involving rigorous experimental designs, efforts to improve the external validity of preclinical studies through strategies like systematic heterogenization and multi-center experiments, and the careful consideration of how findings might translate to human physiology and disease. nih.gov
Sustainable Chemistry and Green Synthesis Initiatives for this compound Production
Sustainable chemistry, also known as green chemistry, is a critical focus in the pharmaceutical industry to reduce the environmental impact of chemical synthesis and processes. jocpr.comresearchgate.netscientificupdate.com This involves designing chemical processes that minimize waste generation, reduce energy consumption, and replace hazardous substances with safer alternatives. jocpr.comresearchgate.net Key principles of green chemistry include atom economy, the use of renewable feedstocks, and the development of environmentally friendly solvents and catalysts. jocpr.comresearchgate.net For the production of this compound, future directions in sustainable chemistry would involve exploring greener synthetic routes. This could include utilizing alternative solvents like water or supercritical CO₂, employing green catalytic methods to streamline synthesis, and exploring the use of renewable resources as starting materials. jocpr.comnih.govrsc.org Implementing green chemistry principles in this compound synthesis would contribute to reducing its environmental footprint and aligning its production with broader sustainability goals in the chemical industry. researchgate.netscientificupdate.com
Q & A
Q. How can researchers design reproducible synthesis protocols for Quatacaine?
Methodological Answer: Reproducible synthesis requires meticulous documentation of reaction conditions, purification steps, and characterization data. Follow guidelines for experimental sections in peer-reviewed journals:
- Step 1: Detail stoichiometry, solvent systems, catalysts, and reaction temperatures. Avoid omitting "minor" steps (e.g., drying agents, filtration methods) that impact yield .
- Step 2: Characterize intermediates and final compounds using ≥2 orthogonal techniques (e.g., NMR, HPLC). For novel compounds, provide full spectral data; for known compounds, cite literature confirming identity .
- Step 3: Include a supplementary file with raw datasets (e.g., chromatograms, spectral peaks) to enable independent verification .
Example Table: Critical Parameters for this compound Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–70°C | ±15% yield variation |
| Catalyst Loading | 0.5–1.2 mol% | Purity >98% at 1.0 mol% |
| Purification Method | Column chromatography (EtOAc/hexane) | Removes diastereomers |
Q. What analytical techniques are most robust for validating this compound’s purity and structural integrity?
Methodological Answer: Combine quantitative and qualitative methods:
- HPLC-DAD/MS: Quantify purity (>99%) and detect trace impurities (e.g., synthetic byproducts). Use gradient elution with C18 columns and UV detection at λmax 254 nm .
- NMR Spectroscopy: Assign all protons and carbons (1D/2D experiments). Compare δ values to literature for known analogs .
- Elemental Analysis: Confirm empirical formula within ±0.3% deviation .
Advanced Tip: For polymorphic forms, add PXRD or DSC to characterize crystalline structure .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported efficacy data for this compound across preclinical studies?
Methodological Answer: Apply systematic contradiction analysis:
- Step 1: Map discrepancies using a literature matrix (e.g., study design, dosing, model organisms). Identify outliers in potency (EC50) or toxicity (LD50) .
- Step 2: Re-evaluate methodologies: Differences in assay conditions (e.g., cell lines, incubation time) often explain variability. For example, neuronal vs. non-neuronal cell models may yield conflicting IC50 values .
- Step 3: Conduct meta-analysis or in-house replication studies to isolate critical variables (e.g., pH sensitivity, serum protein binding) .
Example Framework:
| Contradiction Source | Resolution Strategy |
|---|---|
| Variability in IC50 (in vitro) | Standardize assay buffers and cell passage numbers |
| Discrepant in vivo half-life | Control for metabolic enzyme expression in animal models |
Q. What methodological frameworks are optimal for comparative studies of this compound and its structural analogs?
Methodological Answer: Use a hybrid qualitative-quantitative approach:
- Step 1: Define comparison criteria using PICO (Population: target receptors; Intervention: this compound; Comparison: lidocaine derivatives; Outcomes: binding affinity, onset/duration) .
- Step 2: Apply computational modeling (e.g., molecular docking) to predict SAR trends. Validate with in vitro assays (e.g., patch-clamp for ion channel blockade) .
- Step 3: Use principal component analysis (PCA) to cluster analogs by physicochemical properties (logP, pKa) and efficacy metrics .
Advanced Consideration: Address ethical and relevance criteria (FINER framework) to ensure translational value .
Data Management & Reproducibility
Q. How should large datasets from this compound studies be managed to comply with FAIR principles?
Methodological Answer:
- Step 1: Assign persistent identifiers (DOIs) to raw data (e.g., spectral files, dose-response curves) via repositories like Zenodo or ChemRxiv .
- Step 2: Embed metadata (e.g., instrument settings, software versions) using domain-specific standards (e.g., NMReDATA for NMR) .
- Step 3: License datasets under CC-BY 4.0 to enable reuse while requiring attribution .
Example Workflow:
| Data Type | Repository | Metadata Standard |
|---|---|---|
| HPLC Chromatograms | Figshare | AnIML (Analytical Information Markup Language) |
| Molecular Dynamics Trajectories | Open Science Framework | Trajectory File Format (TRR) |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
